molecular formula C19H22N2O B7722743 Cinchonidine

Cinchonidine

Cat. No.: B7722743
M. Wt: 294.4 g/mol
InChI Key: KMPWYEUPVWOPIM-UHFFFAOYSA-N
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Description

. It is a derivative of quinoline and is known for its various applications in scientific research and industry. This compound is particularly noted for its role as an inhibitor of the enzyme Debrisoquine 4-hydroxylase (CYP2D6) .

Scientific Research Applications

GNF-PF-5411 has a wide range of applications in scientific research:

Safety and Hazards

Cinchonidine may be harmful if swallowed and may cause an allergic skin reaction . It is advised to avoid breathing dust, contact with skin and eyes, and to use personal protective equipment. Contaminated work clothing should not be allowed out of the workplace .

Future Directions

Cinchona alkaloids, including cinchonidine, have a broad portfolio of applications, involving chiral stationary phases for enantioselective chromatography, novel biological activities, and several useful transformations converting them into other modular and chiral building blocks . This suggests that this compound could have a wide range of future applications in synthetic catalytic and medicinal chemistry.

Mechanism of Action

Target of Action

Cinchonidine, a major member of the Cinchona alkaloids, primarily targets the malaria vector Plasmodium falciparum . It is also known to act on a variety of ion channels including several types of potassium channels .

Mode of Action

It is generally assumed that cinchona alkaloids, including this compound, prevent the polymerization of the toxic hematin (aquafe(iii)protoporphyrin ix) formed by the degradation of hemoglobin in erythrocytes to hemozoin (β-hematin) . This interaction with its targets leads to the death of the malaria parasite .

Biochemical Pathways

This compound affects the biochemical pathway involved in the degradation of hemoglobin in erythrocytes . By preventing the polymerization of toxic hematin to hemozoin, it disrupts the life cycle of the malaria parasite .

Pharmacokinetics

It is known that the pharmacokinetic properties and therapeutic responses of quinine, a similar cinchona alkaloid, vary with age, pregnancy, immunity, and disease severity .

Result of Action

The primary result of this compound’s action is the disruption of the life cycle of the malaria parasite, leading to its death . This makes this compound an effective antimalarial agent .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other diseases such as HIV and TB can potentially interact with this compound . Furthermore, the increasing resistance of the malaria vector Plasmodium falciparum can affect the efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Cinchonidine plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to interact with various biomolecules, including enzymes involved in the metabolic pathways of Plasmodium falciparum, the parasite responsible for malaria . This compound inhibits the heme polymerase enzyme, which is crucial for the detoxification of heme, a byproduct of hemoglobin digestion by the parasite. This inhibition leads to the accumulation of toxic heme, ultimately killing the parasite . Additionally, this compound interacts with proteins involved in the cell membrane integrity of the parasite, further contributing to its anti-malarial effects .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In Plasmodium falciparum-infected red blood cells, this compound disrupts the parasite’s metabolic processes, leading to cell death . In mammalian cells, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of protein kinase C, an enzyme involved in cell signaling pathways that regulate cell growth, differentiation, and apoptosis . This modulation can lead to changes in gene expression and alterations in cellular metabolism, affecting overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the heme polymerase enzyme in Plasmodium falciparum, inhibiting its activity and preventing the detoxification of heme . This binding interaction is crucial for its anti-malarial effects. Additionally, this compound can inhibit the activity of other enzymes, such as protein kinase C, by binding to their active sites and preventing substrate binding . These inhibitory effects can lead to changes in gene expression and alterations in cellular processes, contributing to the overall biological activity of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies with Plasmodium falciparum . In vivo studies have also demonstrated that this compound can maintain its anti-malarial activity over time, although its efficacy may decrease with prolonged exposure due to potential degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits the growth of Plasmodium falciparum and reduces the severity of malaria symptoms . At higher doses, this compound can exhibit toxic effects, including gastrointestinal disturbances, cardiovascular effects, and neurotoxicity . These adverse effects highlight the importance of careful dosage management in clinical settings to maximize the therapeutic benefits of this compound while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its anti-malarial activity. It interacts with enzymes such as heme polymerase and protein kinase C, affecting their activity and altering metabolic flux . This compound can also influence the levels of various metabolites, including heme and other byproducts of hemoglobin digestion . These interactions and effects on metabolic pathways are crucial for its biological activity and therapeutic potential .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, this compound can accumulate in specific compartments, such as the digestive vacuole of Plasmodium falciparum, where it exerts its anti-malarial effects . The distribution of this compound within tissues can also influence its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. In Plasmodium falciparum, this compound localizes to the digestive vacuole, where it inhibits heme polymerase and disrupts the parasite’s metabolic processes . In mammalian cells, this compound can localize to various subcellular compartments, including the cytoplasm and cell membrane, where it interacts with enzymes and proteins involved in cell signaling and metabolism . The targeting signals and post-translational modifications that direct this compound to specific compartments are essential for its biological activity and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GNF-PF-5411 involves the reaction of quinoline derivatives with specific reagents under controlled conditions. One common method includes the reaction of quinoline with vinylquinuclidine to form the desired product . The reaction typically requires the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production of GNF-PF-5411 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

GNF-PF-5411 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which have applications in pharmaceuticals and other industries .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GNF-PF-5411 is unique due to its specific inhibitory action on Debrisoquine 4-hydroxylase (CYP2D6), which distinguishes it from other quinoline derivatives. Its structure allows it to interact effectively with the enzyme, making it a valuable compound in enzymatic studies and drug development .

Properties

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPWYEUPVWOPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cinchonidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030282
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.2 mg/mL at 25 °C
Record name Cinchonidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030282
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

485-71-2, 118-10-5
Record name CINCHONIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5364
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cinchonan-9-ol, (9S)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cinchonan-9-ol, (8.alpha.,9R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cinchonine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.850
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Record name Cinchonidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030282
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

210.5 °C
Record name Cinchonidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030282
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Cinchonidine is renowned as a chiral modifier in heterogeneous catalysis, particularly in the enantioselective hydrogenation of prochiral ketones. [, , , , , ] This means it can help produce molecules with a specific desired 3D orientation, crucial for pharmaceutical and fine chemical industries.

A: this compound adsorbs onto metal surfaces like platinum, creating a chiral environment. [, , , , ] It interacts with the reactant molecule, influencing its adsorption geometry and promoting the formation of one enantiomer over the other. [, , , , ]

A: Yes, both the quinoline moiety and the (C-9)-OH group are essential for this compound's enantiodiscriminating ability. [, , , , ] The quinoline ring interacts with the metal surface, while the (C-9)-OH group, along with the quinuclidine nitrogen, participate in hydrogen bonding with the reactant. [, ]

A: The solvent significantly impacts this compound's adsorption and the overall catalytic performance. [, , , ] While this compound adsorbs on platinum even after flushing with nonpolar solvents like cyclohexane, it can be easily removed by more polar solvents like dichloromethane. [] This behavior influences both catalyst activity and enantioselectivity.

A: Yes, researchers are exploring alternative chiral modifiers like O-phenyl derivatives of this compound, lepidine, and even synthetic modifiers like (R)-2-(pyrrolidin-1-yl)-1-(1-naphthyl)ethanol (PNE). [, , , , ] These alternatives often exhibit different adsorption behaviors and enantioselectivities compared to this compound.

ANone: this compound has the molecular formula C19H22N2O and a molecular weight of 294.38 g/mol.

A: Various techniques are employed, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. [, , , , , , , ] NMR provides information about the structure and conformation of this compound in solution, IR spectroscopy reveals details about functional groups and bonding, and X-ray crystallography unveils the solid-state structure.

A: Computational methods like Density Functional Theory (DFT) calculations and molecular modeling play a crucial role in elucidating the adsorption geometry, conformational preferences, and interactions of this compound with metal surfaces and reactant molecules. [, , , , ]

A: While challenging, computational models are being developed to predict the enantioselectivity based on the calculated energies and geometries of this compound-reactant complexes. [, , ] These models provide insights into the enantiodiscriminating step and aid in the rational design of improved catalysts.

A: Modifications to the this compound structure, particularly at the (C-9)-OH group and the quinuclidine nitrogen, significantly influence its adsorption strength, conformational preferences, and ultimately, the enantioselectivity. [, , , , ] For instance, bulky substituents at the (C-9)-OH can lead to a decrease or even inversion of enantioselectivity. []

A: While some modifications can lead to enhanced enantioselectivity for specific reactions, there isn't a universal modification that consistently improves activity across all catalytic applications. [, , ] The optimal structure heavily depends on the target reaction and requires careful optimization through experimental and computational studies.

A: this compound exhibits potential therapeutic activities, including anticancer [, ], antimalarial [], and HbF-inducing properties for treating β-thalassemia. [] Research is ongoing to explore these applications and understand the underlying mechanisms of action.

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